molecular formula C24H31N9O2 B12637417 Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-

Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-

Cat. No.: B12637417
M. Wt: 477.6 g/mol
InChI Key: KRXUGZFXHINHOB-UHFFFAOYSA-N
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Description

The compound “Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-” is a complex organic molecule that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a cyclohexylmethyl group, a piperidinyl group, and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group, suggests potential for significant biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core urea structure. The cyclohexylmethyl group can be introduced through alkylation reactions, while the piperidinyl group can be added via nucleophilic substitution. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group is often synthesized through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furanyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group can yield furanones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, this compound may exhibit significant biological activity, making it a potential candidate for drug development. Its interactions with biological targets such as enzymes and receptors can be studied to understand its pharmacological properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It may act as an inhibitor or activator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The cyclohexylmethyl and piperidinyl groups may enhance its binding affinity and specificity, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group may contribute to its overall biological activity. The compound may modulate specific signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(4-fluorophenyl)urea: A similar urea derivative with potential biological activity.

    N-(4-Piperidinyl)-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]urea: Another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of “Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its potential for diverse applications in various fields makes it a compound of significant interest.

Properties

Molecular Formula

C24H31N9O2

Molecular Weight

477.6 g/mol

IUPAC Name

1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea

InChI

InChI=1S/C24H31N9O2/c1-31-15-18-20(29-31)27-23(33-22(18)26-21(30-33)19-8-5-13-35-19)28-24(34)25-17-9-11-32(12-10-17)14-16-6-3-2-4-7-16/h5,8,13,15-17H,2-4,6-7,9-12,14H2,1H3,(H2,25,27,28,29,34)

InChI Key

KRXUGZFXHINHOB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5CCN(CC5)CC6CCCCC6

Origin of Product

United States

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